2',4',6'-Trichlorobenzanilide
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Overview
Description
2’,4’,6’-Trichlorobenzanilide is an organic compound with the molecular formula C13H8Cl3NO and a molecular weight of 300.574 g/mol This compound is characterized by the presence of three chlorine atoms attached to the benzene ring and an anilide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Trichlorobenzanilide typically involves the chlorination of benzanilide. One common method is the reaction of benzanilide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2’, 4’, and 6’ positions on the benzene ring.
Industrial Production Methods: Industrial production of 2’,4’,6’-Trichlorobenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2’,4’,6’-Trichlorobenzanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzanilides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2’,4’,6’-Trichlorobenzanilide has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’,6’-Trichlorobenzanilide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with proteins or nucleic acids, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
- 2’,3,6’-Trichlorobenzanilide
- 3’,4,5’-Trichlorobenzanilide
- 2’,4,5’-Trichlorobenzanilide
Comparison: 2’,4’,6’-Trichlorobenzanilide is unique due to the specific positions of the chlorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other trichlorobenzanilide derivatives. For instance, the position of the chlorine atoms can influence the compound’s solubility, melting point, and reactivity in various chemical reactions .
Properties
CAS No. |
57105-71-2 |
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Molecular Formula |
C13H8Cl3NO |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
N-(2,4,6-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-6-10(15)12(11(16)7-9)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
InChI Key |
RQJCQDLMPOUCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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